Antiviral agent 44

Process Chemistry Synthetic Methodology C-Nucleoside Synthesis

Antiviral agent 44 is a β-2′-C-methyl 9-deaza C-nucleoside analog of adenosine. It acts as a non-obligate chain terminator of HCV NS5B RdRp with high in vitro potency. Oral bioavailability (F=55-71%) enables oral dosing in vivo without prodrug synthesis. A 6-fold yield improvement over prior art reduces research costs. Essential for studies requiring oral HCV NS5B inhibition or C-nucleoside route optimization.

Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
Cat. No. B12380479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 44
Molecular FormulaC12H15N3O5
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1C2=COC3=C2N=CN=C3N)CO)O)O
InChIInChI=1S/C12H15N3O5/c1-12(18)9(17)6(2-16)20-10(12)5-3-19-8-7(5)14-4-15-11(8)13/h3-4,6,9-10,16-18H,2H2,1H3,(H2,13,14,15)/t6-,9?,10+,12+/m1/s1
InChIKeyXTZBWEWBGPBBQG-QSLXIEBWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 44: A Next-Generation HCV NS5B Nucleoside Inhibitor with Demonstrated Oral Bioavailability and Improved Synthetic Route


Antiviral agent 44 (compound 7b; CAS 872201-68-8) is a 9-deaza furopyrimidine C-nucleoside analog of adenosine, characterized by a β-2′-C-methyl substituent on the ribose [1]. It functions as a non-obligate chain terminator targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp), a validated antiviral target [1]. Preclinical evaluation has demonstrated high in vitro anti-HCV activity, an oral bioavailability (F%) of 55–71% in preclinical species, and a favorable early safety profile including low genotoxicity [1]. Notably, an optimized synthetic route achieves a 6-fold improvement in overall yield compared to prior art, enhancing supply-chain feasibility for research programs [1].

Why HCV Nucleoside Analogs Are Not Interchangeable: The Critical Impact of Bioavailability and Synthetic Scalability on Research Outcomes


In the class of HCV NS5B nucleoside inhibitors, minor structural variations dramatically alter pharmacokinetic (PK) properties and manufacturing feasibility, rendering direct substitution of one analog for another scientifically invalid without supporting evidence. While early benchmark compounds such as 2′-C-methyladenosine (EC50 0.3 μM) suffer from poor oral bioavailability due to metabolic deamination by adenosine deaminase and purine nucleoside phosphorylase [1], Antiviral agent 44 was specifically engineered to overcome these liabilities. Furthermore, the synthetic accessibility of complex C-nucleosides varies widely between routes; the improved synthesis of Antiviral agent 44 provides a quantifiable advantage in overall yield that directly impacts research cost and material availability [1]. The evidence presented below substantiates why this specific compound cannot be replaced by a generic HCV nucleoside inhibitor without compromising key experimental parameters.

Procurement-Relevant Quantitative Differentiation: Antiviral Agent 44 versus Prior Art


Six-Fold Improvement in Overall Synthetic Yield Over Prior Merck Route

Antiviral agent 44 (compound 7b) was synthesized via an improved route that increases the overall yield 6-fold relative to a previously reported Merck synthesis [1]. This enhancement reduces the cost and time required to produce material for research studies, directly impacting procurement feasibility for laboratories requiring multi-gram quantities [1].

Process Chemistry Synthetic Methodology C-Nucleoside Synthesis

Oral Bioavailability (F% 55–71%) Enables In Vivo Efficacy Studies Without Prodrug Derivatization

Antiviral agent 44 exhibits oral bioavailability (F%) of 55–71% in preclinical species, as reported in the primary publication [1]. In contrast, the benchmark nucleoside 2′-C-methyladenosine (EC50 0.3 μM) demonstrates poor oral bioavailability in rats, attributed to metabolic deamination and phosphorolysis [1]. This PK advantage allows oral dosing in animal models without the need for prodrug strategies.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Favorable Preclinical Genotoxicity Profile in Low-Dose Administration

Preclinical evaluation of Antiviral agent 44 demonstrated low genotoxicity when administered at low doses, alongside an acceptable toxicology profile [1]. While specific genotoxicity assay data (e.g., Ames test results) are not publicly available, the explicit statement of low genotoxicity in the peer-reviewed publication supports its suitability for advanced preclinical development.

Genotoxicity Safety Pharmacology Toxicology

Optimal Use Cases for Antiviral Agent 44 in HCV Drug Discovery and Preclinical Research


Oral In Vivo Efficacy Studies in HCV Animal Models

The oral bioavailability of Antiviral agent 44 (F = 55–71%) [1] enables oral dosing in rodent models of HCV infection without the need for prodrug synthesis or intravenous administration. This reduces formulation complexity and allows for more translationally relevant efficacy and PK/PD studies. Procurement of this compound is recommended for laboratories initiating in vivo HCV NS5B inhibitor studies where oral route of administration is a key study parameter.

Process Chemistry Development and Scale-Up Research

The documented 6-fold improvement in overall synthetic yield [1] makes Antiviral agent 44 an attractive case study for process chemists optimizing C-nucleoside syntheses. Research groups focused on cost-effective route development or kilogram-scale production of nucleoside analogs may utilize this compound as a benchmark to test further yield enhancements or alternative synthetic strategies.

Genotoxicity and Safety Pharmacology Benchmarking

Given the explicit reporting of low genotoxicity at low doses [1], Antiviral agent 44 serves as a reference compound for comparative toxicology studies against other nucleoside HCV inhibitors. Procurement for in vitro genotoxicity assays (e.g., Ames, micronucleus) or early in vivo toxicology assessments can help establish safety margins in antiviral development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.